molecular formula C4H7ClN2O B14474218 2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride CAS No. 71765-75-8

2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride

Cat. No.: B14474218
CAS No.: 71765-75-8
M. Wt: 134.56 g/mol
InChI Key: PCIDLTBGKHUGJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts and solvents that facilitate the formation of the desired ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride involves its interaction with specific molecular targets. The compound’s hydroxyl and imino groups play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride is unique due to its specific ring structure and the presence of both hydroxyl and imino groups. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

CAS No.

71765-75-8

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

IUPAC Name

5-amino-2H-pyrrol-2-ol;hydrochloride

InChI

InChI=1S/C4H6N2O.ClH/c5-3-1-2-4(7)6-3;/h1-2,4,7H,(H2,5,6);1H

InChI Key

PCIDLTBGKHUGJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC1O)N.Cl

Origin of Product

United States

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